Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one

Catalog No.
S548387
CAS No.
329710-24-9
M.F
C10H4N6O
M. Wt
224.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazi...

CAS Number

329710-24-9

Product Name

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one

IUPAC Name

10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

Molecular Formula

C10H4N6O

Molecular Weight

224.18 g/mol

InChI

InChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7/h1-4H

InChI Key

SSNMLKNJEUSPDY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O

Solubility

Soluble in DMSO, not in water

Synonyms

KP3721, KP 3721, KP-3721

Canonical SMILES

C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O

Description

The exact mass of the compound Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is 224.04466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is a complex heterocyclic compound characterized by a unique arrangement of nitrogen and carbon atoms within its structure. This compound features an indeno framework fused with a tetraazole and triazine moiety, contributing to its intriguing chemical properties and potential biological activities. The presence of multiple nitrogen atoms in its structure enhances its electron-donating capabilities, making it a candidate for various

The chemical reactivity of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one can be attributed to its nitrogen-rich structure. It can undergo various reactions such as:

  • Nucleophilic Substitution: The compound can react with nucleophiles due to the electrophilic nature of its nitrogen atoms.
  • Oxidative Cyclization: Similar compounds have shown reactivity through oxidative cyclization processes, which can modify their structural properties and enhance biological activity .
  • Functional Group Modifications: The introduction of different substituents at specific positions can yield derivatives with varied properties and activities.

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one has been studied for its potential biological activities. Compounds with similar structures have demonstrated antifungal properties against dermatophyte fungi such as Trichophyton, Microsporum, and Epidermofiton at micromolar concentrations . Additionally, some derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells by blocking signaling pathways like Akt in thyroid tumors .

The synthesis of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one typically involves multi-step synthetic routes that may include:

  • Starting Materials: The synthesis often begins with readily available precursors such as 3-amino derivatives or substituted hydrazines.
  • Cyclization Reactions: Key steps may involve cyclization reactions that form the indeno and tetraazole frameworks. For instance, oxidative cyclization methods have been successfully employed in synthesizing related compounds .
  • Yield Optimization: The choice of solvents (e.g., trifluoroethanol) and reaction conditions (temperature) significantly affects the yield and purity of the final product.

The unique structure of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one lends itself to various applications:

  • Pharmaceuticals: Its potential as an antifungal agent makes it valuable in developing new treatments for skin infections.
  • Anticancer Research: The ability to inhibit cancer cell proliferation positions this compound as a candidate for further development in oncology.
  • Material Science: Due to its electronic properties, it may find applications in organic electronics or as a precursor for novel materials.

Interaction studies involving Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one focus on understanding how this compound interacts with biological macromolecules. Research indicates that similar compounds can interact with enzymes or receptors involved in cellular signaling pathways. For instance:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes critical for tumor growth.
  • Receptor Binding: Studies may also explore how these compounds bind to receptors involved in cell proliferation and apoptosis.

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one shares structural similarities with several other nitrogen-rich heterocycles. Here are some notable comparisons:

Compound NameStructureUnique Features
1H-Pyrazolo[3',4':5,6]pyrido[3',2':4]indoleContains a fused pyrazole-pyridine systemKnown for its antitumor activity
1H-Triazolo[4',3':2,3]-indoleCombines triazole and indole motifsExhibits neuroprotective effects
1H-Tetrazolo[5',1':5]indoleFeatures a tetrazole ring fused to indoleDisplays antimicrobial properties

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is unique due to its specific arrangement of nitrogen atoms and the indeno structure that may contribute to distinct biological activities not observed in other compounds.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Exact Mass

224.04466

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Liu B, Wu JM, Li J, Liu JJ, Li WW, Li CY, Xu HL, Bao JK. Polygonatum cyrtonema lectin induces murine fibrosarcoma L929 cell apoptosis and autophagy via blocking Ras-Raf and PI3K-Akt signaling pathways. Biochimie. 2010 Dec;92(12):1934-8. Epub 2010 Aug 14. PubMed PMID: 20713122.
2: Shao H, Yi XM, Wells A. Epidermal growth factor protects fibroblasts from apoptosis via PI3 kinase and Rac signaling pathways. Wound Repair Regen. 2008 Jul-Aug;16(4):551-8. PubMed PMID: 18638274; PubMed Central PMCID: PMC2547354.
3: Xi RG, Huang J, Li D, Wang XB, Wu LJ. Roles of PI3-K/Akt pathways in nanoparticle realgar powders-induced apoptosis in U937 cells. Acta Pharmacol Sin. 2008 Mar;29(3):355-63. PubMed PMID: 18298901.
4: Li D, Cui Q, Chen SG, Wu LJ, Tashiro S, Onodera S, Ikejima T. Inactivation of ras and changes of mitochondrial membrane potential contribute to oridonin-induced autophagy in a431 cells. J Pharmacol Sci. 2007 Sep;105(1):22-33. PubMed PMID: 17895587.
5: Zeng Z, Samudio IJ, Zhang W, Estrov Z, Pelicano H, Harris D, Frolova O, Hail N Jr, Chen W, Kornblau SM, Huang P, Lu Y, Mills GB, Andreeff M, Konopleva M. Simultaneous inhibition of PDK1/AKT and Fms-like tyrosine kinase 3 signaling by a small-molecule KP372-1 induces mitochondrial dysfunction and apoptosis in acute myelogenous leukemia. Cancer Res. 2006 Apr 1;66(7):3737-46. PubMed PMID: 16585200.
6: Koul D, Shen R, Bergh S, Sheng X, Shishodia S, Lafortune TA, Lu Y, de Groot JF, Mills GB, Yung WK. Inhibition of Akt survival pathway by a small-molecule inhibitor in human glioblastoma. Mol Cancer Ther. 2006 Mar;5(3):637-44. PubMed PMID: 16546978.
7: Mandal M, Younes M, Swan EA, Jasser SA, Doan D, Yigitbasi O, McMurphey A, Ludwick J, El-Naggar AK, Bucana C, Mills GB, Myers JN. The Akt inhibitor KP372-1 inhibits proliferation and induces apoptosis and anoikis in squamous cell carcinoma of the head and neck. Oral Oncol. 2006 Apr;42(4):430-9. Epub 2006 Jan 27. PubMed PMID: 16442835; PubMed Central PMCID: PMC1414640.
8: Mandal M, Kim S, Younes MN, Jasser SA, El-Naggar AK, Mills GB, Myers JN. The Akt inhibitor KP372-1 suppresses Akt activity and cell proliferation and induces apoptosis in thyroid cancer cells. Br J Cancer. 2005 May 23;92(10):1899-905. PubMed PMID: 15870708; PubMed Central PMCID: PMC2361761.

Explore Compound Types